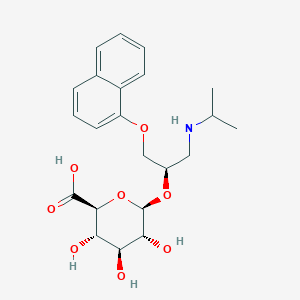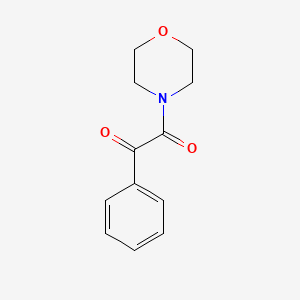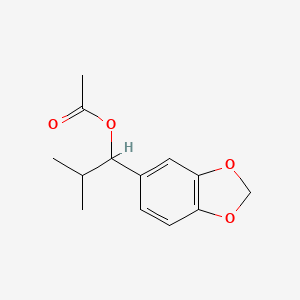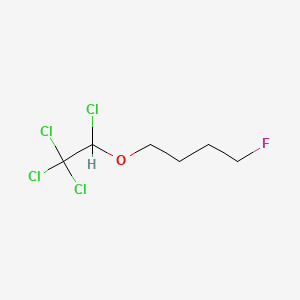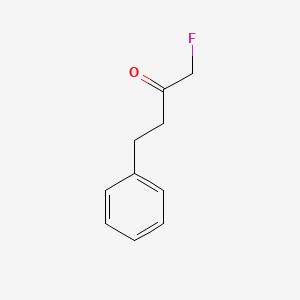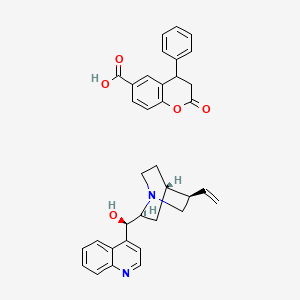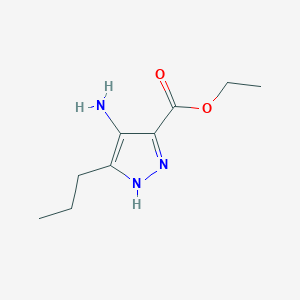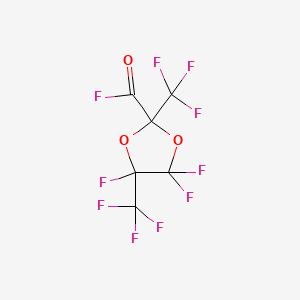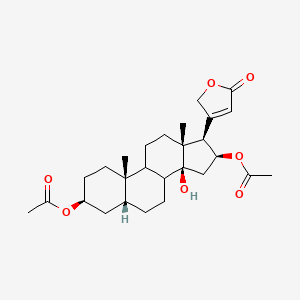
Gitoxigenin 3,16-diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gitoxigenin 3,16-diacetate is a derivative of gitoxigenin, a cardenolide glycoside. Cardenolides are a class of organic compounds known for their potent biological activities, particularly as inhibitors of the sodium-potassium ATPase enzyme. This compound is characterized by the presence of acetyl groups at the 3 and 16 positions of the gitoxigenin molecule .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of gitoxigenin 3,16-diacetate involves the selective acetylation of gitoxigenin. One common method includes the use of acetic anhydride in the presence of acetic acid and chloroform. This reaction selectively acetylates the hydroxyl groups at the 3 and 16 positions . Another method involves the hydrolysis of this compound in methanolic potassium bicarbonate to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The acetylation reaction is carefully monitored to avoid over-acetylation or incomplete reactions.
化学反应分析
Types of Reactions
Gitoxigenin 3,16-diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like hydrochloric acid or sulfuric acid can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can regenerate the original gitoxigenin molecule .
科学研究应用
Gitoxigenin 3,16-diacetate has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of cardenolides.
Biology: The compound is used to investigate the biological activities of cardenolides, particularly their effects on cellular processes.
作用机制
Gitoxigenin 3,16-diacetate exerts its effects primarily by inhibiting the sodium-potassium ATPase enzyme. This inhibition disrupts the ion balance across cell membranes, leading to increased intracellular calcium levels. The elevated calcium levels enhance cardiac contractility, making this compound useful in treating heart failure . Additionally, the compound’s inhibition of the sodium-potassium ATPase enzyme has been linked to its potential anti-cancer and anti-viral activities .
相似化合物的比较
Gitoxigenin 3,16-diacetate is similar to other cardenolides such as digitoxin, digoxin, and ouabain. it is unique due to the specific acetylation at the 3 and 16 positions, which can influence its biological activity and pharmacokinetics .
Similar Compounds
Digitoxin: Lacks hydroxyl groups at positions 12β or 16β of the steroid ring.
Digoxin: Contains a hydroxyl group at position 12β.
Ouabain: Similar to digitoxin but with different sugar moieties attached.
This compound’s unique structure makes it a valuable compound for studying the structure-activity relationships of cardenolides and their potential therapeutic applications.
属性
CAS 编号 |
5996-03-2 |
|---|---|
分子式 |
C27H38O7 |
分子量 |
474.6 g/mol |
IUPAC 名称 |
[(3S,5R,10S,13R,14S,16S,17R)-16-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C27H38O7/c1-15(28)33-19-7-9-25(3)18(12-19)5-6-21-20(25)8-10-26(4)24(17-11-23(30)32-14-17)22(34-16(2)29)13-27(21,26)31/h11,18-22,24,31H,5-10,12-14H2,1-4H3/t18-,19+,20?,21?,22+,24+,25+,26-,27+/m1/s1 |
InChI 键 |
ANNNOIZFDGPVNC-UZGQUCAOSA-N |
手性 SMILES |
CC(=O)O[C@H]1CC[C@]2([C@@H](C1)CCC3C2CC[C@]4([C@@]3(C[C@@H]([C@@H]4C5=CC(=O)OC5)OC(=O)C)O)C)C |
规范 SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(CC(C4C5=CC(=O)OC5)OC(=O)C)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


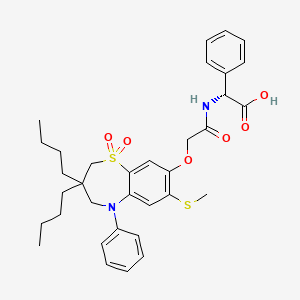

![(E)-3-[(E)-(4-chloro-6-methylpyrimidin-2-yl)iminomethyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one](/img/structure/B13416352.png)
